molecular formula C25H21N3O3S B4063467 6-(1,3-benzodioxol-5-yl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide

6-(1,3-benzodioxol-5-yl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide

Cat. No. B4063467
M. Wt: 443.5 g/mol
InChI Key: XVPZMZHTLYTSCN-UHFFFAOYSA-N
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Description

6-(1,3-benzodioxol-5-yl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C25H21N3O3S and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(1,3-benzodioxol-5-yl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide is 443.13036271 g/mol and the complexity rating of the compound is 743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(1,3-benzodioxol-5-yl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1,3-benzodioxol-5-yl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

A foundational aspect of the scientific research involving this compound relates to its synthesis and the creation of various derivatives. For instance, Fadda et al. (2013) discuss the synthesis of 1,2,3,4-tetrahydropyrimidine-2-thione and its derivatives, highlighting the key intermediates and chemical processes involved (Fadda, A., Bondock, S., Khalil, A., & Tawfik, E., 2013). Similarly, Abu‐Hashem et al. (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, indicating their potential as anti-inflammatory and analgesic agents (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).

Antimicrobial Activity

Kolisnyk et al. (2015) studied the antimicrobial activity of similar pyrimidine derivatives. They found that these compounds demonstrated significant activity against various strains of microorganisms, including bacteria and fungi (Kolisnyk, S., Vlasov, S., Kovalenko, S., Osolodchenko, T., & Chernykh, V., 2015).

Antihypertensive and Anti-ulcer Properties

Rana et al. (2004, 2011) investigated the antihypertensive and anti-ulcer activities of dihydropyrimidine derivatives. These studies revealed new insights about the structure-activity relationship and indicated potential therapeutic applications for conditions like hypertension and ulcers (Rana, K., Kaur, B., & Kumar, B., 2004; Rana, K., Kaur, B., Chaudhary, G., Kumar, S., & Goyal, S., 2011).

Functionalization and Bioavailability

O'Rourke et al. (2018) discussed a novel approach for preparing 5-carboxamide-6-aryl analogues involving the thieno[2,3-d]pyrimidinedione core. This study provided insights into the potential bioavailability of these compounds, indicating their relevance in pharmaceutical applications (O'Rourke, K. M., Johnstone, E. S., Becker, H. M., Pimlott, S., & Sutherland, A., 2018).

Antitumor Potential

Insuasty et al. (2008) evaluated novel pyrimidine derivatives for their ability to inhibit different human tumor cell lines. Some compounds showed remarkable activity against various cancer cell lines, highlighting the antitumor potential of these derivatives (Insuasty, B., Orozco, F., Quiroga, J., Abonia, R., Nogueras, M., & Cobo, J., 2008).

Anti-Covid-19 Applications

Abu-Zaied et al. (2021) synthesized pyrimidine thioglycoside analogs and evaluated their antiviral activity against SARS-COV-2 and Avian Influenza H5N1 viruses. This research suggests the potential use of these compounds in treating Covid-19 and related viral infections (Abu-Zaied, M., Elgemeie, G., & Mahmoud, N., 2021).

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-N-(4-methylphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S/c1-15-7-10-18(11-8-15)26-24(29)21-22(16-5-3-2-4-6-16)27-25(32)28-23(21)17-9-12-19-20(13-17)31-14-30-19/h2-13,23H,14H2,1H3,(H,26,29)(H2,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPZMZHTLYTSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1,3-benzodioxol-5-yl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide
Reactant of Route 2
6-(1,3-benzodioxol-5-yl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide
Reactant of Route 3
6-(1,3-benzodioxol-5-yl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide
Reactant of Route 4
Reactant of Route 4
6-(1,3-benzodioxol-5-yl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide
Reactant of Route 5
6-(1,3-benzodioxol-5-yl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide
Reactant of Route 6
6-(1,3-benzodioxol-5-yl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide

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